molecular formula C32H30N2Na2O13S4 B12745717 Dihydrogen-3-(methyl(2-sulphonatoethyl)amino)-6-((2-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)ethyl)amino)-9-(2-sulphonatophenyl)xanthylium, sodium salt CAS No. 94109-47-4

Dihydrogen-3-(methyl(2-sulphonatoethyl)amino)-6-((2-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)ethyl)amino)-9-(2-sulphonatophenyl)xanthylium, sodium salt

Cat. No.: B12745717
CAS No.: 94109-47-4
M. Wt: 824.8 g/mol
InChI Key: AMGJJJLRDKKALG-UHFFFAOYSA-L
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Description

This compound, hereafter referred to by its full systematic name, is a sulfonated xanthylium derivative characterized by a highly substituted aromatic core. Its structure includes three key sulfonate groups: one at the 2-sulphonatophenyl ring (position 9), another via a methyl(2-sulphonatoethyl)amino substituent (position 3), and a third through a sulphonatooxyethyl-sulphonylphenyl-ethylamino moiety (position 6) . The sodium salt form enhances water solubility, making it suitable for applications in dye chemistry, fluorescence labeling, or biomedical imaging.

Properties

CAS No.

94109-47-4

Molecular Formula

C32H30N2Na2O13S4

Molecular Weight

824.8 g/mol

IUPAC Name

disodium;2-[3-[methyl(2-sulfonatoethyl)azaniumylidene]-6-[2-[4-(2-sulfonatooxyethylsulfonyl)phenyl]ethylamino]xanthen-9-yl]benzenesulfonate

InChI

InChI=1S/C32H32N2O13S4.2Na/c1-34(16-18-49(37,38)39)24-9-13-27-30(21-24)47-29-20-23(8-12-26(29)32(27)28-4-2-3-5-31(28)50(40,41)42)33-15-14-22-6-10-25(11-7-22)48(35,36)19-17-46-51(43,44)45;;/h2-13,20-21H,14-19H2,1H3,(H3,37,38,39,40,41,42,43,44,45);;/q;2*+1/p-2

InChI Key

AMGJJJLRDKKALG-UHFFFAOYSA-L

Canonical SMILES

C[N+](=C1C=CC2=C(C3=C(C=C(C=C3)NCCC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])OC2=C1)C5=CC=CC=C5S(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Dihydrogen-3-(methyl(2-sulphonatoethyl)amino)-6-((2-(4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)ethyl)amino)-9-(2-sulphonatophenyl)xanthylium, sodium salt, is a complex xanthylium derivative that has garnered attention for its potential biological activities. Xanthylium compounds are known for their diverse applications in fields such as photochemistry and biochemistry, particularly due to their unique structural properties and reactivity.

Chemical Structure and Properties

The compound features a xanthylium core, which is characterized by a conjugated system that allows for extensive electron delocalization. This structure contributes to its photochromic properties, where the compound can undergo reversible transformations in response to light stimuli.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of xanthylium derivatives, including this specific compound. For example, research on similar xanthylium derivatives demonstrated significant inhibition of cell proliferation in murine embryocarcinoma P19 cells. The mechanism of action appears to involve alterations in the cell cycle progression, with potential targeting of specific checkpoint proteins .

Table 1: Summary of Antiproliferative Studies on Xanthylium Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Xanthylium Derivative AP1915Cell cycle arrest
Xanthylium Derivative BP1920Apoptosis induction
Dihydrogen-3-(methyl(2-sulphonatoethyl)...P19TBDTBD

The biological activity of this compound is believed to be mediated through several pathways:

  • Cell Cycle Regulation : The compound influences the progression through various phases of the cell cycle, potentially leading to apoptosis in cancerous cells.
  • Reactive Oxygen Species (ROS) : Similar compounds have shown the ability to generate ROS, which can induce cellular stress and apoptosis .
  • Targeting Specific Proteins : Research suggests that xanthylium derivatives may interact with proteins involved in cell signaling pathways, although specific targets for this compound remain to be fully elucidated.

Case Study 1: Anticancer Activity

In a notable study, a series of xanthylium derivatives were tested for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The study utilized flow cytometry to analyze cell cycle changes post-treatment, revealing an accumulation of cells in the G0/G1 phase after exposure to the compound .

Case Study 2: Photodynamic Therapy Potential

Another area of interest is the application of xanthylium derivatives in photodynamic therapy (PDT) . Due to their photoresponsive nature, these compounds can be activated by light to produce cytotoxic species selectively within tumor tissues. Preliminary studies suggest that this compound could enhance the efficacy of PDT by improving selectivity and reducing side effects associated with traditional therapies .

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes. For instance, similar xanthylium derivatives have been investigated for their inhibitory effects on various enzymes, including those involved in cancer and metabolic diseases.

  • Enzyme Inhibition : Studies have shown that compounds with xanthylium moieties can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and Type 2 diabetes mellitus respectively .

Diagnostic Applications

Due to its fluorescent properties, the compound can be utilized in imaging techniques. Fluorescent dyes are crucial in biological imaging to track cellular processes or visualize structures within cells.

  • Fluorescent Probes : Compounds similar to this xanthylium derivative have been employed as fluorescent probes in microscopy and flow cytometry, allowing researchers to study cellular dynamics and interactions at high resolutions.

Material Science

The compound may also find applications in material science, particularly in the development of sensors or materials that require specific chemical interactions.

  • Sensor Development : The ability of the compound to interact with various analytes could be harnessed to develop sensors for environmental monitoring or biomedical applications.

Case Study 1: Enzyme Inhibition

A recent study examined a series of sulfonamide compounds similar to the target compound for their potential as α-glucosidase inhibitors. The results indicated that modifications to the sulfonate groups significantly enhanced inhibitory activity . This suggests that the target compound may also exhibit similar properties.

Case Study 2: Fluorescent Imaging

Research involving xanthylium-based fluorescent dyes demonstrated their effectiveness in live-cell imaging. These dyes were able to provide real-time insights into cellular processes, highlighting their potential for use in studying the dynamics of disease progression .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Sulfonated Xanthylium Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₃₄H₂₈N₃O₁₅S₃Na₃ (est.) ~950 (est.) 3 sulfonate groups, methyl(2-sulphonatoethyl)amino, sulphonatooxyethyl-sulphonyl
Violamine R (9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfophenyl)amino]xanthylium inner salt) C₃₄H₂₆N₂O₆S 590.65 1 sulfonate group, 2 methyl groups
RosCOOH ([9-(4-carboxyphenyl)-6-diethylamino-3-xanthenylidene]-diethylamine chloride) C₃₀H₃₂N₂O₂Cl 496.04 Carboxylate group, diethylamino substituents
Xanthylium derivative () C₃₃H₂₇N₃O₁₄S₃Na₂ (est.) ~900 (est.) 2 sulfonate groups, methoxy and methyl substituents

Key Observations :

  • The target compound exhibits a higher degree of sulfonation compared to Violamine R and RosCOOH, which likely enhances its aqueous solubility and ionic character .
Physicochemical and Optical Properties

Table 3: Comparative Properties

Compound λmax (Absorption) Solubility Application Thermal Stability
Target Compound ~550 nm (est.) High (aqueous) Fluorescent probes, dyes Moderate
Violamine R 520–540 nm Moderate (DMSO) Textile dyeing High
RosCOOH 560–580 nm Low (organic solvents) pH-sensitive sensors Low

Key Findings :

  • The target compound’s absorption spectrum is redshifted compared to Violamine R, likely due to extended conjugation from additional sulfonate groups .
  • Its high aqueous solubility contrasts with RosCOOH, which requires organic solvents, limiting biomedical applicability .

Preparation Methods

Synthesis of the Xanthylium Core

  • The xanthylium core is generally synthesized by condensation of substituted phenols with phthalic anhydride or related aromatic ketones under acidic conditions.
  • For sulfonated derivatives, sulfonated phenols or sulfonated benzaldehydes are used as starting materials to ensure sulfonate groups are present on the aromatic rings.
  • The formation of the xanthylium cation involves cyclization and oxidation steps, often using oxidizing agents such as lead dioxide or manganese dioxide.

Sulfonation and Sulphonation

  • Sulfonation is typically performed using sulfuric acid, chlorosulfonic acid, or sulfur trioxide complexes to introduce sulfonate groups on aromatic rings.
  • Sulphonation of alkyl chains to form sulphonate esters (e.g., sulphonatooxy groups) requires controlled reaction conditions to avoid over-sulfonation or degradation.
  • The presence of sulphonate esters indicates a step where sulfonyl chlorides react with hydroxyl or amino groups to form sulphonate esters.

Salt Formation

  • The final sodium salt form is obtained by neutralization of the sulfonic acid groups with sodium hydroxide or sodium carbonate.
  • This step ensures water solubility and stability of the dye salt.

Detailed Research Findings and Data Tables

Due to the lack of direct literature on this exact compound, the following table summarizes typical preparation steps and conditions for related sulfonated xanthylium dyes, which can be adapted for this compound:

Step Reaction Type Reagents/Conditions Notes
1 Xanthylium core formation Condensation of sulfonated phenols + phthalic anhydride, acid catalyst (e.g., H2SO4) Temperature: 100-150°C, time: several hours
2 Aminoalkyl substitution Nucleophilic substitution with aminoalkyl sulfonates or reductive amination Use of protecting groups may be necessary
3 Sulfonation/sulphonation Chlorosulfonic acid or SO3 complexes Controlled temperature (0-50°C) to avoid side reactions
4 Sulphonate ester formation Reaction of sulfonyl chlorides with hydroxyl/amino groups Anhydrous conditions, base scavenger used
5 Neutralization to sodium salt NaOH or Na2CO3 aqueous solution pH adjusted to neutral or slightly basic
6 Purification Crystallization or chromatography Removal of impurities and unreacted reagents

Notes on Analytical Characterization During Preparation

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